

Unveiling the Shrinkage: A Comparative Analysis of Modern Dental Resin Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silux*

Cat. No.: *B073817*

[Get Quote](#)

A critical factor in the longevity and success of dental restorations is the polymerization shrinkage of resin composites. This unavoidable phenomenon, inherent to the curing process, can lead to marginal gaps, microleakage, and ultimately, restoration failure. For researchers, scientists, and drug development professionals in the dental materials sector, a thorough understanding of the shrinkage characteristics of different resin materials is paramount. This guide provides a comparative analysis of polymerization shrinkage in various contemporary resin composites, supported by experimental data and detailed methodologies.

This publication aims to offer an objective comparison of the performance of several commercially available dental resin composites in terms of their polymerization shrinkage. By presenting quantitative data in a clear, tabular format and detailing the experimental protocols used to obtain this data, we provide a valuable resource for material selection and development.

Quantitative Comparison of Polymerization Shrinkage

The following table summarizes the volumetric shrinkage of a selection of contemporary dental resin composites. It is important to note that direct comparisons should be made with caution, as values can be influenced by the specific measurement technique employed.

Resin Composite	Type	Volumetric Shrinkage (%)	Measurement Method	Reference
G-ænial A'CHORD	Universal Composite	1.80	Buoyancy Method	[1]
G-ænial Universal Injectable	Flowable Composite	3.89	Buoyancy Method	[1]
EverX Posterior	Short Fiber-Reinforced	-	-	[2][3]
EverX Flow Bulk	Flowable Bulk-Fill	38.11 µm (depth change)	Depth Measurement	[1]
Filtek One Bulk Fill	Bulk-Fill Composite	-	-	[2][3][4]
Filtek Universal Restorative	Universal Composite	-	-	[2][3][4]
SDR flow+	Flowable Bulk-Fill	-	-	[2][3][4]
Aura Bulk Fill	Bulk-Fill Composite	3.31 µm (depth change)	Depth Measurement	[1]
Filtek P90	Silorane-based Composite	Lowest Shrinkage Values	Buoyancy & OCT	[5]
Filtek Z250	Microhybrid Composite	Least Shrinkage	Gas Pycnometer	[5]
Filtek P60	Packable Composite	Highest Shrinkage	Gas Pycnometer	[5]
Venus Diamond	Universal Composite	Comparable to Filtek Silorane	Isochromatic Rings	[5]
SDR	Flowable Bulk-Fill	Comparable to Filtek Silorane	Isochromatic Rings	[5]

Charisma Flow	Flowable Composite	High Shrinkage	Micro-CT	[6]
Grandio Flow	Flowable Composite	High Shrinkage	-	[6]

Note: A '-' indicates that a specific volumetric shrinkage percentage was not provided in the cited search results. Some studies reported linear shrinkage or depth change, which are not directly comparable to volumetric shrinkage without further calculation.

In-Depth Look at Shrinkage Stress

Beyond volumetric changes, the stress generated during polymerization is a critical parameter. The photoelastic method and contraction force measurements are two common techniques to evaluate this. A study comparing these methods found that while the absolute values differed, there was a strong linear correlation between them.[4] The shrinkage stress values obtained by the photoelastic method ranged from 6.4–13.4 MPa, which were higher than those from contraction forces measurements (1.2–4.8 MPa).[4][7]

Experimental Protocols: A Closer Examination

The accurate measurement of polymerization shrinkage is crucial for comparative studies. Various methods exist, each with its own principles and limitations.[5] Here, we detail the protocols for some of the most widely used techniques.

Buoyancy Method (Archimedes' Principle)

This method, based on Archimedes' principle, is a common and relatively inexpensive way to determine volumetric shrinkage.[8] It is also the basis for the ISO 17304 standard for measuring polymerization shrinkage.[1][9]

Protocol:

- Sample Preparation: An uncured sample of the resin composite is weighed in air.
- Density of Uncured Resin: The density of the unpolymerized material (Du) is determined.[1]

- Curing: The resin sample is then light-cured according to the manufacturer's instructions.
- Density of Cured Resin: The density of the polymerized specimen (D_c) is measured.[1]
- Calculation: The volumetric shrinkage (VS) is calculated using the following formula: VS (%)
$$= [(D_c - D_u) / D_c] \times 100[9]$$

A key advantage of this method is that it is unaffected by the specimen's geometry and size.[8]

Strain Gauge Method

The strain gauge method measures the linear strain developed during polymerization, which is indicative of the post-gel shrinkage.[1]

Protocol:

- Gauge Attachment: A strain gauge is attached to a specimen of the resin composite.
- Curing: The material is then light-cured.
- Measurement: The linear dimensional changes that occur during polymerization are transferred to the gauge and measured.[1]

It's important to note that the shrinkage values obtained by the strain gauge method are generally lower than those from the buoyancy method, as the latter measures total volumetric shrinkage (pre-gel and post-gel).[1]

Gas Pycnometer

A gas pycnometer offers a non-contact method to determine the volume of a specimen before and after polymerization, from which the total volumetric shrinkage can be calculated.[10]

Protocol:

- Initial Volume: The volume of the uncured resin composite specimen is measured using the gas pycnometer.
- Curing: The specimen is then photopolymerized.

- Final Volume: The volume of the cured specimen is measured again using the gas pycnometer.
- Calculation: The difference between the initial and final volumes gives the volumetric shrinkage.

This method is particularly suitable for materials that are sensitive to water absorption.[\[10\]](#)

Photoelastic Analysis

This technique is used to visualize and quantify the stress distribution within a material.

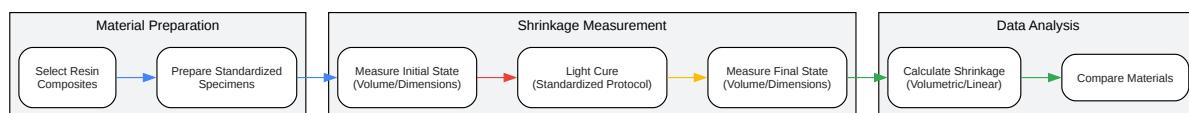
Protocol:

- Model Preparation: A photoelastic model, often made of a specific resin that exhibits birefringence under stress, is prepared to simulate a dental restoration.
- Restoration: The resin composite is placed and cured within the model.
- Analysis: As the composite shrinks, it induces stress in the surrounding model, which can be visualized and analyzed as optical fringe patterns (isochromatic rings) when viewed under polarized light.[\[7\]](#) The diameter of these rings is used to calculate the shrinkage stress.[\[5\]](#)

Micro-Computed Tomography (Micro-CT)

Micro-CT is a high-resolution, non-destructive imaging technique that can be used to accurately measure the volumetric shrinkage of dental composites.[\[6\]](#)

Protocol:


- Initial Scan: An uncured sample of the resin composite is scanned using a micro-CT scanner to determine its initial volume.
- Curing: The sample is then light-cured within the scanner or in a separate curing unit.
- Final Scan: A second scan is performed on the cured sample to determine its final volume.

- Calculation: The volumetric shrinkage is calculated from the difference between the initial and final volumes.

This method allows for the analysis of clinically relevant geometries and can visualize the real deformation vectors generated by curing contraction.[11]

Visualizing the Experimental Workflow

To further clarify the process of evaluating polymerization shrinkage, the following diagram illustrates a generalized experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Redirecting [linkinghub.elsevier.com]
- 2. Polymerization shrinkage of contemporary dental resin composites: Comparison of three measurement methods with correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods [jstage.jst.go.jp]
- 4. Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods [jstage.jst.go.jp]

- 5. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. nedwork.org [nedwork.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparing Polymerization Shrinkage Measurement Methods for Universal Shade Flowable Resin-Based Composites | MDPI [mdpi.com]
- 10. A simple method for the measurement of polymerization shrinkage in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomatj.com [biomatj.com]
- To cite this document: BenchChem. [Unveiling the Shrinkage: A Comparative Analysis of Modern Dental Resin Composites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073817#a-comparative-study-of-polymerization-shrinkage-in-different-resin-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

